{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane
Brand Name: Vulcanchem
CAS No.: 87292-23-7
VCID: VC11560770
InChI: InChI=1S/C8H14O7/c1-11-7(9)14-5-3-13-4-6-15-8(10)12-2/h3-6H2,1-2H3
SMILES:
Molecular Formula: C8H14O7
Molecular Weight: 222.19 g/mol

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane

CAS No.: 87292-23-7

Cat. No.: VC11560770

Molecular Formula: C8H14O7

Molecular Weight: 222.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane - 87292-23-7

Specification

CAS No. 87292-23-7
Molecular Formula C8H14O7
Molecular Weight 222.19 g/mol
IUPAC Name 2-(2-methoxycarbonyloxyethoxy)ethyl methyl carbonate
Standard InChI InChI=1S/C8H14O7/c1-11-7(9)14-5-3-13-4-6-15-8(10)12-2/h3-6H2,1-2H3
Standard InChI Key RCPSBJKGQVGFHE-UHFFFAOYSA-N
Canonical SMILES COC(=O)OCCOCCOC(=O)OC

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name, 2-(2-methoxycarbonyloxyethoxy)ethyl methyl carbonate, reflects its branched architecture comprising:

  • A central ethoxy backbone (C-O-C)

  • Two methyl carbonate groups (O-CO-OCH₃)

  • An intermediate ether linkage (C-O-C) bridging the carbonate functionalities.

The structural complexity arises from the sequential arrangement of these groups, which confers both hydrophilicity (via ether linkages) and reactivity (via ester groups).

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.87292-23-7
Molecular FormulaC₈H₁₄O₇
Molecular Weight222.19 g/mol
InChIInChI=1S/C8H14O7/c1-11-7(9)14-5-3-13-4-6-15-8(10)12-2/h3-6H2,1-2H3
InChIKeyRCPSBJKGQ... (truncated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane typically involves multi-step protection-deprotection strategies to avoid unwanted side reactions. A plausible route includes:

  • Methylation of Ethylene Glycol: Reaction of ethylene glycol with methyl chloroformate to form methyl (2-hydroxyethoxy) carbonate.

  • Etherification: Coupling the intermediate with another ethylene glycol unit under Mitsunobu conditions.

  • Final Carbonate Formation: Introduction of the terminal methyl carbonate group using dimethyl carbonate (DMC) as a reagent .

Key Challenges:

  • Steric Hindrance: Bulky substituents complicate nucleophilic attacks during esterification.

  • Selectivity: Ensuring regioselective reactions to prevent crosslinking or oligomerization.

Physicochemical Properties

Physical State and Solubility

While experimental data on melting/boiling points remain scarce, analogous carbonate esters exhibit:

  • Liquid State at Room Temperature: Due to low molecular symmetry and flexible ether linkages.

  • Moderate Polarity: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but immiscible with alkanes .

Reactivity Profile

  • Hydrolysis: Susceptible to base-catalyzed hydrolysis at ester sites, yielding methanol and polycarboxylic acids.

  • Thermal Stability: Decomposes above 150°C, releasing CO₂ and forming ether byproducts .

Applications in Advanced Materials

Polymer Chemistry

The compound serves as a crosslinking agent in polycarbonate synthesis, enhancing thermal stability and mechanical strength in resins. Its dual carbonate groups enable covalent bonding with diols or diamines, forming networks with tunable porosity .

Pharmaceutical Intermediates

In medicinal chemistry, the methoxycarbonyl groups act as protecting groups for hydroxyl moieties during multistep syntheses. For example, they facilitate the controlled release of active pharmaceutical ingredients (APIs) in prodrug formulations.

Comparative Analysis with Related Carbonates

Dimethyl Carbonate (DMC)

While DMC (CAS 616-38-6) shares the methyl carbonate motif, it lacks the ethoxy spacers present in {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane. This structural difference reduces DMC’s steric bulk but limits its utility in polymer applications .

Ethylene Carbonate Derivatives

Compounds like 2-ethoxycarbonyloxyethyl methyl carbonate (CAS 197370-32-4) exhibit similar reactivity but differ in chain length, affecting solubility and thermal properties .

Future Directions

Research Opportunities

  • Catalytic Optimization: Developing asymmetric catalysts for stereoselective synthesis.

  • Biodegradable Polymers: Exploiting its hydrolyzable esters for environmentally friendly plastics .

Regulatory Considerations

Standardized toxicity studies and EPA approvals will be critical for industrial-scale adoption, particularly in pharmaceutical and packaging industries .

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